molecular formula C8H13BrN2 B2894096 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole CAS No. 1545093-80-8

4-bromo-3,5-diethyl-1-methyl-1H-pyrazole

Cat. No.: B2894096
CAS No.: 1545093-80-8
M. Wt: 217.11
InChI Key: GNQKPOHBAILOPL-UHFFFAOYSA-N
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Description

Scientific Research Applications

Mechanism of Action

Target of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Mode of Action

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole with its targets and any resulting changes.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may affect pathways related to energy production and cellular metabolism.

Result of Action

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may have an impact on cellular energy production and regulation of cellular functions.

Safety and Hazards

Pyrazoles can pose certain hazards. For instance, 4-Bromo-1-methyl-1H-pyrazole has hazard statements H315 - H318 - H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of pyrazoles are vast. They continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diethyl-1-methylpyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities .

Properties

IUPAC Name

4-bromo-3,5-diethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQKPOHBAILOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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